4,4,4-トリフルオロブト-2-イン-1-オール

概要

説明

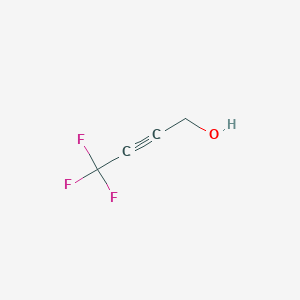

“4,4,4-Trifluorobut-2-YN-1-OL” is a chemical compound with the molecular formula C₄H₃F₃O . It is also known as “4,4,4-Trifluorocrotyl alcohol” and "(2E)-4,4,4-trifluoro-2-buten-1-ol" .

Synthesis Analysis

The synthesis of “4,4,4-Trifluorobut-2-YN-1-OL” involves a three-stage process . The first stage involves the reaction of 3,3,3-trifluoroprop-1-yne with n-butyllithium in diethyl ether and pentane at -78℃ . The second stage involves the addition of formaldehyde in diethyl ether and pentane at temperatures ranging from -78℃ to 0℃ . The final stage involves the addition of water and ammonium chloride in diethyl ether and pentane at 0℃ .

Molecular Structure Analysis

The molecular structure of “4,4,4-Trifluorobut-2-YN-1-OL” is represented by the InChI code "1S/C4H3F3O/c5-4(6,7)2-1-3-8/h8H,3H2" .

Physical and Chemical Properties Analysis

“4,4,4-Trifluorobut-2-YN-1-OL” is a liquid at room temperature . It has a molecular weight of 124.06 g/mol .

科学的研究の応用

芳香族化合物およびヘテロ芳香族化合物の調製と変換

4,4,4-トリフルオロブト-2-イン-1-オールは、容易に調製することができ、芳香族化合物およびヘテロ芳香族化合物に変換することができます . このプロセスは、さまざまな有機化合物の合成において重要であり、新素材や医薬品の開発に貢献しています。

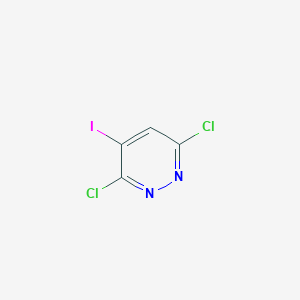

官能基化ピリミジンの合成

この化合物は、官能基化ピリミジンの合成において重要な役割を果たします . ピリミジンは、DNAおよびRNAのヌクレオチドなど、多くの生物活性分子の重要な構成要素です。

第3級N-フェニルCF3-イミノプロパルギルアルコールのハロゲン化水素付加

4,4,4-トリフルオロブト-2-イン-1-オールは、第3級N-フェニルCF3-イミノプロパルギルアルコールのハロゲン化水素付加に使用されます . この反応は、さまざまなフッ素化有機化合物の合成において重要です。

メタノールのトリメチルベンゼンへの変換

この化合物は、メタノールのトリメチルベンゼンへの変換に関与しています . このプロセスは、高オクタン価ガソリンやその他の石油化学製品の製造において重要です。

ジフルオロメチル化ピラゾールの合成

4,4,4-トリフルオロブト-2-イン-1-オールは、ジフルオロメチル化ピラゾールの合成に使用されます . ピラゾールは、医薬品化学において幅広い用途を持つ有機化合物のクラスです。

ペルフルオロアルキル化インドリジンの合成

この化合物は、ペルフルオロアルキル化インドリジンの合成に使用されます . インドリジンは、さまざまな医薬品や農薬の合成に使用される複素環式化合物です。

Safety and Hazards

“4,4,4-Trifluorobut-2-YN-1-OL” is classified as a dangerous substance . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

作用機序

Target of Action

This compound is a relatively new and less-studied molecule

Mode of Action

It’s known that the compound has a unique structure with a triple bond and three fluorine atoms attached to the same carbon, which could potentially interact with biological targets in a specific manner .

Biochemical Pathways

Given the unique structure of this compound, it might be involved in specific biochemical reactions or pathways . More research is needed to elucidate these pathways and their downstream effects.

特性

IUPAC Name |

4,4,4-trifluorobut-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3O/c5-4(6,7)2-1-3-8/h8H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNANDGYRIHOTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113439-92-2 | |

| Record name | 4,4,4-trifluorobut-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some interesting reactions 4,4,4-Trifluorobut-2-yn-1-ol can undergo?

A1: 4,4,4-Trifluorobut-2-yn-1-ol displays interesting reactivity with active manganese(IV) oxide. Instead of a simple oxidation of the alcohol group to a ketone, novel products like (E)-1,3-Dibenzoyl-2-trifluoromethylpropene and 3-Benzoyl-6-phenyl-2,4-bis(trifluoromethyl)-2H-pyran-2-ol are formed. [] This highlights the unique reactivity influenced by the trifluoromethyl and alkyne functional groups present in the molecule.

Q2: What are the structural features of (E)-1,3-Dibenzoyl-2-trifluoromethylpropene, a product arising from 4,4,4-Trifluorobut-2-yn-1-ol oxidation?

A2: (E)-1,3-Dibenzoyl-2-trifluoromethylpropene exhibits a shortened C-C bond [1.490 (7) Å] in the benzoyl group conjugated to the propene double bond compared to the unconjugated benzoyl group [1.527 (6) Å]. Interestingly, the propene double bond itself is quite short at 1.312 (7) Å, indicating strong double bond character despite the conjugation. []

Q3: Besides (E)-1,3-Dibenzoyl-2-trifluoromethylpropene, what other unusual product is formed from 4,4,4-Trifluorobut-2-yn-1-ol oxidation?

A3: The oxidation of 4,4,4-Trifluorobut-2-yn-1-ol with active manganese(IV) oxide also yields 3-Benzoyl-6-phenyl-2,4-bis(trifluoromethyl)-2H-pyran-2-ol. [] This complex structure suggests a multi-step reaction mechanism involving cyclization and further oxidation steps.

Q4: Where can I find information on the preparation methods for 4,4,4-Trifluorobut-2-yn-1-ol?

A4: Details on the synthesis and reactions of 4,4,4-Trifluorobut-2-yn-1-ol, along with the related compound 4,4,4-Trifluorobut-2-ynoic acid, can be found in the paper "Fluorinated acetylenes, Part 7 [], Preparation and some reactions of 4,4,4-trifluorobut-2-ynoic acid and 1-phenyl-4,4,4-trifluorobut-2-yn-1-ol". [] This paper serves as a starting point for understanding the fundamental chemistry of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Oxo-2,3-dihydro-1H-benzo[d]pyrrolo[2,1-b]-thiazole-3a-carboxylic acid](/img/structure/B177620.png)